molecular formula C9H9BrO2 B057229 Methyl 2-(2-bromophenyl)acetate CAS No. 57486-69-8

Methyl 2-(2-bromophenyl)acetate

Cat. No. B057229
CAS RN: 57486-69-8
M. Wt: 229.07 g/mol
InChI Key: AMVCFIFDMKEIRE-UHFFFAOYSA-N
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Description

Methyl 2-(2-bromophenyl)acetate is a chemical compound with the empirical formula C9H9BrO2 . It is a solid substance and its molecular weight is 229.07 . The SMILES string for this compound is COC(=O)Cc1ccccc1Br .


Synthesis Analysis

Methyl 2-(2-bromophenyl)acetate can be synthesized using various methods. One such method involves a base-mediated decarboxylative annulation of ynones with methyl 2-(2-bromophenyl)acetates . This method proceeds through a tandem [2 + 4] annulation, ring-opening decarboxylative reaction, and an intramolecular nucleophilic aromatic substitution reaction .


Molecular Structure Analysis

The InChI key for Methyl 2-(2-bromophenyl)acetate is AMVCFIFDMKEIRE-UHFFFAOYSA-N . The compound has a structure that includes a bromophenyl group attached to an acetate group via a carbon atom .


Chemical Reactions Analysis

Methyl 2-(2-bromophenyl)acetate is a reagent in the synthesis of 2,3,3a,12b-Tetradehydro Asenapine . This compound is a degradation product of Asenapine, a combined serotonin (5HT2) and dopamine (D2) receptor antagonist .


Physical And Chemical Properties Analysis

Methyl 2-(2-bromophenyl)acetate has a boiling point of 264℃ and a density of 1.445 . It is a solid substance and its molecular weight is 229.07 .

Scientific Research Applications

Organic Chemistry

  • Application : Methyl 2-(2-bromophenyl)acetate is used as a reagent in the synthesis of various organic compounds .

Polymer Chemistry

  • Application : Methyl α-bromophenylacetate is used as an initiator during the atom transfer radical polymerization (ATRP) of methyl methacrylate (MMA) and ethylene glycol dimethacrylate (EGDMA) .

Medicinal Chemistry

  • Application : Derivatives of Methyl 2-(2-bromophenyl)acetate, such as ®-Methyl 2-amino-2-(3-bromophenyl)acetate HCl, have been studied in the field of medicinal chemistry.

Synthesis of 2,3,3a,12b-Tetradehydro Asenapine

  • Field : Medicinal Chemistry
  • Application : Methyl 2-(2-bromophenyl)acetate is used as a reagent in the synthesis of 2,3,3a,12b-Tetradehydro Asenapine . This compound is a degradation product of Asenapine, a combined serotonin (5HT2) and dopamine (D2) receptor antagonist .
  • Method : The specific method of synthesis would depend on the reaction conditions and other reagents used .
  • Results : The result of this synthesis is 2,3,3a,12b-Tetradehydro Asenapine, which could potentially have applications in the field of medicine .

Ester Hydrolysis

  • Field : Organic Chemistry
  • Application : Methyl 2-(2-bromophenyl)acetate can undergo hydrolysis in the presence of an acid or base to form the corresponding carboxylic acid (2-phenylacetic acid) and methanol .
  • Method : The ester is mixed with an acid or base in a suitable solvent and heated to initiate the hydrolysis .
  • Results : The result of this reaction is the formation of 2-phenylacetic acid and methanol .

Synthesis of Derivatives

  • Field : Organic Chemistry
  • Application : Methyl 2-(2-bromophenyl)acetate can be used to synthesize various derivatives, such as ethyl (2-bromophenyl)acetate and Methyl 2-(2-chlorophenyl)acetate .
  • Method : The specific method of synthesis would depend on the reaction conditions and other reagents used .
  • Results : The result of this synthesis is the formation of various derivatives of Methyl 2-(2-bromophenyl)acetate .

Safety And Hazards

Methyl 2-(2-bromophenyl)acetate is classified as harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be worn, including chemical impermeable gloves .

Relevant Papers Methyl 2-(2-bromophenyl)acetate has been mentioned in various papers. For instance, it is used as a reagent in a study involving the base-mediated decarboxylative annulation of ynones . This study provides a simple and efficient method to synthesize a broad range of benzoxepines with high regioselectivity in good yields under transition-metal-free conditions .

properties

IUPAC Name

methyl 2-(2-bromophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-12-9(11)6-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMVCFIFDMKEIRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00429055
Record name methyl 2-(2-bromophenyl)acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-bromophenyl)acetate

CAS RN

57486-69-8
Record name methyl 2-(2-bromophenyl)acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-(2-bromophenyl)acetate
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Synthesis routes and methods I

Procedure details

Hydrochloric acid (gas) was bubbled through 15.8 g (73.5 mmol) 2-bromophenylacetic acid in 100 mL of methanol for 10 min. The resulting solution was partitioned between 100 mL water and 100 mL CH2Cl. The organic layer was dried over MgSO4 and the solvent was removed under reduced pressure to give 16.8 g (73.5 mmol) of methyl-2-bromophenylacetate which was combined with 9.0 g (80.8 mmol) of 1-vinyl-2-pyrrolidinone, and 100 mL of dry THF under argon in a 250 mL round-bottomed flask.
Quantity
0 (± 1) mol
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15.8 g
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Quantity
100 mL
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Reaction Step One

Synthesis routes and methods II

Procedure details

In a 250 mL round bottom flask, 5.0046 g (23.2729 mmol, 1.0 eq) of 2-(Bromophenyl)acetic acid was dissolved in 100 mL of clean, dry MeOH under N2 atmosphere. This solution was cooled to 0° C. using a wet ice bath and stirred for five minutes. To the stirring solution was added 2.55 mL (34.9093 mmol, 1.5 eq) of thionyl chloride dropwise over a period of five minutes. The reaction was then allowed to stir overnight, gradually warming to room temperature. The following morning, the solvent was removed under reduced pressure. The resultant deep yellow oil was taken up in 50 mL of DCM. The solution was then washed with 50 mL of saturated NaHCO3 (aq) solution. The organic layer immediately became colorless. The layers were separated and the organic layer was washed with brine (1×30 mL) and then dried over Na2SO4. The solution was decanted and then solvent was removed under reduced pressure. A clear oil was isolated. LCMS (m/e): 230 (M+H); 1H NMR (400 MHz, METHANOL-d4) δ ppm 3.69 (s, 3H) 3.82 (s, 2H) 7.10-7.25 (m, 1H) 7.26-7.40 (m, 2H) 7.58 (d, J=7.91 Hz, 1H).
Quantity
5.0046 g
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0 (± 1) mol
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2.55 mL
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Synthesis routes and methods III

Procedure details

Trimethylsilyldiazomethane (2 M solution in diethyl ether, 0.349 mL, 0.698 mmol) was added to a solution of (2-bromo-phenyl)acetic acid (50 mg, 0.233 mmol) in methanol (0.4 mL) and toluene (2 mL), and the mixture was stirred at room temperature for five minutes. Acetic acid was added to the reaction mixture to terminate the reaction, and then the mixture was concentrated under reduced pressure to give the target compound as a colorless oil (53 mg, 99%).
Quantity
0.349 mL
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reactant
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50 mg
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reactant
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0.4 mL
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solvent
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2 mL
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solvent
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0 (± 1) mol
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Reaction Step Two
Yield
99%

Synthesis routes and methods IV

Procedure details

A solution of 2-bromophenylacetic acid (5.6 g) in methanol (80 ml) containing 6 drops of concentrated sulphuric acid was heated at reflux for 12 hours. The reaction mixture was concentrated, dissolved in ether (100 ml) and washed with water. The ether solution was dried over magnesium sulphate and evaporated to give the title compound (5.8 g) as a light orange oil.
Quantity
5.6 g
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80 mL
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0 (± 1) mol
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Synthesis routes and methods V

Procedure details

Combine 2-bromophenylacetic acid (500.0 g, 2.33 mol) with methanol (5.0 L) under a nitrogen atmosphere. Add concentrated sulfuric acid (185.8 mL) drop-wise at 20-35° C., and then warm to 60-65° C. with stirring for 3-4 hours. Cool the reaction mixture to 45° C. and concentrate under reduced pressure below 45° C. to a volume of approximately 750 mL. Cool the reaction mixture to 10-30° C. and add dichloromethane (2.5 L). Adjust the pH to 7-8 with sodium hydroxide (7%, 380.0 mL) and separate the layers. Concentrate the organic phase to dryness under reduced pressure below 45° C. to obtain the title compound (516.5 g, 97.0%) as a yellow oil.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
185.8 mL
Type
reactant
Reaction Step Two
Quantity
5 L
Type
reactant
Reaction Step Three
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
LL Chen, F Li, Q Yang, YF Ye, WW Yang… - The Journal of Organic …, 2023 - ACS Publications
A simple and efficient base-mediated decarboxylative annulation of ynones with methyl 2-(2-bromophenyl)acetates has been developed. A broad range of benzoxepines were prepared …
Number of citations: 4 pubs.acs.org
DK Rayabarapu, HT Chang… - Chemistry–A European …, 2004 - Wiley Online Library
The reaction of o‐bromobenzoate (1 b) with benzaldehyde (2 a) in the presence of [NiBr 2 (dppe)] (dppe=1,2‐bis(diphenylphosphino)ethane) and zinc powder in THF (24 hours, reflux …
LNS Konidena, SK Boda, SK Chettu, K Sorra… - Research on Chemical …, 2018 - Springer
A series of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives 3(au) were designed and synthesized via selective amidation of methyl-2-(2-cyanophenyl)acetates over amidine …
Number of citations: 2 link.springer.com
AY Nuriye, J Barr - Results in Chemistry, 2022 - Elsevier
Iodine-promoted dimerization of enolates of methyl 2-arylacetates generated with tBuOK under equilibrium conditions are reported. The oxidative homocoupling reaction furnishes a …
Number of citations: 2 www.sciencedirect.com
WT Jorgensen, DW Gulliver, TA Katte, EL Werry… - European Journal of …, 2018 - Elsevier
WAY-267,464 (1) and twelve conformationally rigid analogues (3a-f–4a-f) were synthesised, characterised and evaluated in cellular assays with the aim of systematically exploring …
Number of citations: 10 www.sciencedirect.com
R LeBlanc - 1999 - ruor.uottawa.ca
The preparation of enantiomerically enriched bi- and tricyclic heterocycles via a dynamic kinetic resolution protocol is discussed. This methodology was applied to the reaction of o-…
Number of citations: 4 ruor.uottawa.ca
N Kaur - Current Organic Synthesis, 2018 - ingentaconnect.com
Background: Due to significant biological activity associated with N-, O- and S-heterocycles, a number of reports for their synthesis have appeared in recent decades. Traditional …
Number of citations: 44 www.ingentaconnect.com
FS Willard, DB Wainscott, AD Showalter… - Journal of Medicinal …, 2021 - ACS Publications
The identification of LSN3318839, a positive allosteric modulator of the glucagon-like peptide-1 receptor (GLP-1R), is described. LSN3318839 increases the potency and efficacy of the …
Number of citations: 9 pubs.acs.org
W Cai, J Wu, H Zhang, HB Jalani, G Li… - The Journal of Organic …, 2019 - ACS Publications
An efficient synthesis of 4-methyleneproline derivatives has been developed through an Rh-catalyzed [4 + 1] cycloaddition strategy using 3-methyleneazetidines and diazo compounds. …
Number of citations: 15 pubs.acs.org
PK Deb, S Sharma, A Borude, RP Singh, D Kumar… - Tetrahedron …, 2013 - Elsevier
Microwave assisted one-pot synthesis of substituted 5H-dibenzo[b,d]azepin-6(7H)-ones from 2-(2-bromophenyl)acetic acid esters and 2-aminophenyl boronates has been described. …
Number of citations: 10 www.sciencedirect.com

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